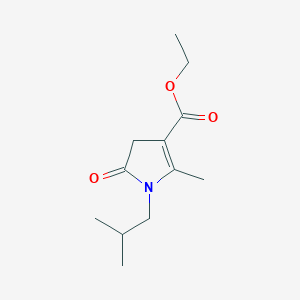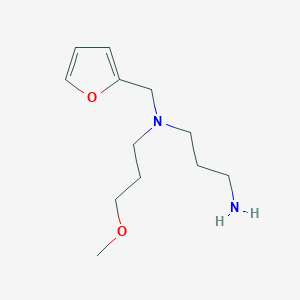![molecular formula C26H29N3O4S B5079702 N-benzyl-N-[4-[4-(2-methoxyphenyl)piperazine-1-carbonyl]phenyl]methanesulfonamide](/img/structure/B5079702.png)
N-benzyl-N-[4-[4-(2-methoxyphenyl)piperazine-1-carbonyl]phenyl]methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-benzyl-N-[4-[4-(2-methoxyphenyl)piperazine-1-carbonyl]phenyl]methanesulfonamide is a complex organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-N-[4-[4-(2-methoxyphenyl)piperazine-1-carbonyl]phenyl]methanesulfonamide typically involves multiple steps, starting from readily available starting materials. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions often include the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and solvents like dichloromethane.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize yield and purity while minimizing the use of hazardous reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-N-[4-[4-(2-methoxyphenyl)piperazine-1-carbonyl]phenyl]methanesulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can participate in nucleophilic substitution reactions, often using reagents like alkyl halides or sulfonyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce secondary amines.
Scientific Research Applications
N-benzyl-N-[4-[4-(2-methoxyphenyl)piperazine-1-carbonyl]phenyl]methanesulfonamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its therapeutic potential in treating neurological disorders.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-benzyl-N-[4-[4-(2-methoxyphenyl)piperazine-1-carbonyl]phenyl]methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site, thereby preventing substrate access. This interaction can modulate various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
1-Benzyl-4-(2-(diphenylmethoxy)ethyl)piperidine: A stimulant of the piperidine class that acts as a dopamine reuptake inhibitor.
N-(4-(4-(cyclopropylmethyl)piperazine-1-carbonyl)phenyl)quinoline-8-sulfonamide: Known for its crystalline forms and pharmaceutical applications.
Uniqueness
N-benzyl-N-[4-[4-(2-methoxyphenyl)piperazine-1-carbonyl]phenyl]methanesulfonamide is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its methoxyphenyl and piperazine moieties contribute to its versatility in various scientific and industrial applications.
Properties
IUPAC Name |
N-benzyl-N-[4-[4-(2-methoxyphenyl)piperazine-1-carbonyl]phenyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29N3O4S/c1-33-25-11-7-6-10-24(25)27-16-18-28(19-17-27)26(30)22-12-14-23(15-13-22)29(34(2,31)32)20-21-8-4-3-5-9-21/h3-15H,16-20H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKOBIXXGEXGNOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C(=O)C3=CC=C(C=C3)N(CC4=CC=CC=C4)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(1R,5S)-6-azabicyclo[3.2.1]octan-6-yl]-[5-(quinolin-8-yloxymethyl)-1,2-oxazol-3-yl]methanone](/img/structure/B5079645.png)
![N-[3-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-3-(2-methoxyphenyl)propyl]-N-(4-methoxybenzyl)propanamide](/img/structure/B5079657.png)
![5-(morpholin-4-ylmethyl)-N-[(1-phenylcyclopentyl)methyl]-1,2-oxazole-3-carboxamide](/img/structure/B5079669.png)
![1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-N-[3-(5-methyl-1,3,4-thiadiazol-2-yl)phenyl]-4-piperidinecarboxamide](/img/structure/B5079689.png)
![2-[(4-Anilino-6-chloro-1,3,5-triazin-2-yl)amino]-2-methylpropan-1-ol](/img/structure/B5079692.png)


![4-(2-Chlorophenyl)-1-methyl-8,9-diphenyl-7-propyl-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5,10-trione](/img/structure/B5079718.png)

![8-[4-(2-chloro-4-methylphenoxy)butoxy]quinoline](/img/structure/B5079723.png)
![1-(3-acetylbenzyl)-N-[3-(1H-pyrazol-1-yl)phenyl]-3-piperidinecarboxamide](/img/structure/B5079730.png)
![1-(2-chloro-4-fluorobenzyl)-N-[2-(3-methoxyphenyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5079734.png)
![4-[(4-nitrobenzoyl)oxy]benzoic acid](/img/structure/B5079739.png)
